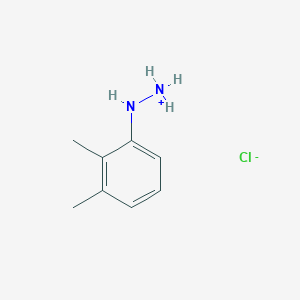

(2,3-Dimethylanilino)azanium;chloride

Description

Properties

IUPAC Name |

(2,3-dimethylanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-9)7(6)2;/h3-5,10H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAYNIJBIXNDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N[NH3+])C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56737-75-8 | |

| Record name | Hydrazine, (2,3-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56737-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Structural Analogues in the Azanium Chloride Family

The following table compares (2,3-Dimethylanilino)azanium;chloride with key analogs based on substituent positions, molecular weight, and applications:

Key Observations :

- Substituent Position Effects : The 2,3-dimethyl substitution on the aniline ring in the target compound likely reduces solubility in polar solvents compared to Denatonium chloride (2,6-dimethyl), which has a larger hydrophobic region due to the benzyl group .

- Hydrogen Bonding: Unlike Clonidine hydrochloride, which forms hydrogen bonds via imidazoline and chloride ions, this compound may exhibit weaker hydrogen bonding due to steric hindrance from methyl groups .

- Thermal Stability : Analogous azanium salts (e.g., Denatonium chloride) decompose above 200°C; similar behavior is expected for the target compound .

Crystallographic and Spectroscopic Insights

- Crystal Packing: Crystallographic studies of 3-(2,6-Dimethylanilino)imidazo[1,2-a]pyridin-1-ium perchlorate () reveal planar aromatic systems stabilized by π-π interactions. Similar packing motifs are plausible for the target compound .

- Validation : Structure validation methods (e.g., SHELXL) used for related azanium salts () would apply to confirm bond lengths and angles .

Q & A

Basic: What are the standard synthetic routes for (2,3-dimethylanilino)azanium;chloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves quaternization of 2,3-dimethylaniline with a methylating agent (e.g., methyl chloride) followed by chloride salt formation. Key parameters include:

- Temperature : Reactions are often conducted at 40–60°C to balance reactivity and side-product formation .

- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

- Stoichiometry : Excess methylating agent (1.2–1.5 equivalents) ensures complete quaternization .

Optimization Strategy : Use kinetic monitoring via <sup>1</sup>H NMR to track amine conversion. Purification via recrystallization in ethanol/water mixtures enhances purity (≥98%) .

Basic: How is the purity of this compound validated in academic research?

Methodological Answer:

Purity assessment employs:

- Chromatography : HPLC with UV detection (λmax ~235–288 nm) .

- Spectroscopy : <sup>13</sup>C NMR peaks for the aromatic dimethyl groups (δ 18–22 ppm) and ammonium proton (δ 6–8 ppm) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (±0.3% tolerance) .

Data Table :

| Method | Target Signal/Purity Threshold |

|---|---|

| HPLC | ≥98% peak area homogeneity |

| NMR | No extraneous peaks in aromatic region |

| EA | Cl content: 10.5–11.2% |

Advanced: How do hydrogen-bonding patterns in crystalline this compound influence its stability and reactivity?

Methodological Answer:

X-ray crystallography reveals:

- Primary Interactions : N–H···Cl hydrogen bonds (2.8–3.1 Å) stabilize the ionic lattice .

- Secondary Interactions : C–H···π interactions between aromatic rings (3.5 Å) contribute to crystal packing .

Graph Set Analysis : - Motif : R2<sup>2</sup>(8) for N–H···Cl chains, enhancing thermal stability (decomposition >200°C) .

Reactivity Implications : Reduced hygroscopicity due to tight packing, making it suitable for solid-state reactions .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Solvent Effects : Compare NMR data in identical solvents (e.g., D2O vs. CDCl3) .

- Hydration State : Thermogravimetric analysis (TGA) confirms anhydrous vs. hydrated forms (weight loss at 100–120°C) .

- Crystallographic Validation : Cross-reference with CSD entries (e.g., VEDBAK, LEBSET) for bond-length/angle consistency .

Case Study : Disputed <sup>1</sup>H NMR shifts for the ammonium proton were resolved using DQF-COSY to confirm scalar coupling .

Advanced: What computational methods are effective in predicting the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like acetylcholinesterase (binding energy ≤−7.0 kcal/mol) .

- QSAR Models : Train on datasets of substituted anilinium salts to predict logP (target: 1.5–2.5) and IC50 values .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤2.0 Å) .

Validation : Compare with in vitro assays (e.g., MIC ≤50 μg/mL for antimicrobial activity) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis (TLV: 1 ppm for aromatic amines) .

- Spill Management : Neutralize with 5% acetic acid before disposal .

Storage : −20°C in airtight, amber vials to prevent photodegradation .

Advanced: How does the steric effect of 2,3-dimethyl groups impact the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Hindrance : Dimethyl groups reduce accessibility to the ammonium center, slowing SN2 reactions (e.g., k = 0.15 M<sup>−1</sup>s<sup>−1</sup> vs. 0.45 M<sup>−1</sup>s<sup>−1</sup> for unsubstituted analogs) .

- Compensation Strategies : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

Theoretical Support : DFT calculations show increased activation energy (ΔG<sup>‡</sup> = 22–25 kcal/mol) due to steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.